molecular formula C24H39NO6 B1443784 (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate CAS No. 1166394-93-9

(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate

Cat. No.: B1443784
CAS No.: 1166394-93-9
M. Wt: 437.6 g/mol
InChI Key: XXJJXELUSPCASI-FQEVSTJZSA-N
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Description

(S)-tert-Butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate (CAS: 1166394-93-9, molecular formula: C₂₄H₃₉NO₆, molecular weight: 437.57) is a chiral ester derivative featuring dual protective groups: a benzyloxy (Bn) group and a tert-butoxycarbonyl (Boc) moiety . This compound is primarily utilized as an intermediate in organic synthesis, particularly in peptide and enzyme inhibitor development. Its structure includes a hexyloxy chain with a Boc-protected amino group at position 2 and a benzyloxy group at position 6, conferring steric protection for selective deprotection in multi-step syntheses .

Properties

IUPAC Name

tert-butyl 2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO6/c1-23(2,3)30-21(26)18-29-17-20(25-22(27)31-24(4,5)6)14-10-11-15-28-16-19-12-8-7-9-13-19/h7-9,12-13,20H,10-11,14-18H2,1-6H3,(H,25,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJJXELUSPCASI-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCC(CCCCOCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC[C@H](CCCCOCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113252
Record name 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166394-93-9
Record name 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166394-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-6-(phenylmethoxy)hexyl]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate is a complex organic compound with potential biological applications. Its structure includes a tert-butyl group, a benzyloxy moiety, and an amino acid derivative, which may contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C₁₈H₃₁N₃O₅
  • Molecular Weight : 357.45 g/mol
  • CAS Number : 71650825

The biological activity of (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as apoptosis and cell cycle regulation.
  • Modulation of Receptor Activity : It has been suggested that this compound could act on various receptors, including GPCRs (G Protein-Coupled Receptors), influencing signaling pathways related to inflammation and immune response .
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against various pathogens, which could be beneficial in developing new antibiotics .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate:

Study ReferenceBiological ActivityMethodologyKey Findings
AntimicrobialIn vitro assaysEffective against Gram-positive bacteria, low MIC values observed.
Enzyme inhibitionKinetic assaysInhibitory effects on proteases demonstrated; IC50 values reported.
Receptor modulationBinding assaysHigh affinity for specific GPCRs noted; potential for drug development.

Case Studies

  • Antimicrobial Efficacy :
    A study conducted by MedChemExpress evaluated the antimicrobial properties of various amino acid derivatives, including (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate. Results indicated significant activity against resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound in antibiotic development .
  • Enzyme Inhibition :
    Research published in Angewandte Chemie explored the enzyme-inhibitory properties of structurally similar compounds. The findings revealed that the compound effectively inhibited serine proteases, which are crucial in numerous physiological processes . This suggests possible therapeutic applications in conditions where protease activity is dysregulated.
  • Receptor Interaction Studies :
    Binding studies have shown that (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate interacts with multiple GPCRs, modulating pathways involved in inflammation and immune responses. This interaction could lead to novel treatments for autoimmune diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous molecules. Key comparisons include:

Structural Analogues with Boc/Benzyloxy Protections

  • (S)-tert-Butyl 2-(2-(Benzyloxycarbonylamino)hexanamido)acetate (6a) Structure: Contains a benzyloxycarbonyl (Z) group instead of Boc at the amino position. Properties: Melting point (80–82°C), [α]D = -8.4 (c 0.5 CHCl₃), yield 64% . Key Difference: The Z group is more acid-labile than Boc, influencing deprotection strategies in peptide synthesis.
  • (S)-tert-Butyl 2-(2-(Benzyloxycarbonylamino)-3-methylbutanamido)acetate (6b) Structure: Branched 3-methylbutanamido chain vs. linear hexyloxy chain in the target compound. Properties: Higher melting point (139–141°C), [α]D = -5.7 (c 0.5 CHCl₃), yield 81% . Key Difference: Branched structure enhances crystallinity but may reduce solubility in non-polar solvents.

Analogues with Alternative Ester Groups

  • (S)-Methyl 2-(2-(tert-Butoxycarbonylamino)hexanamido)acetate (2a) Structure: Methyl ester vs. tert-butyl ester in the target compound. Properties: Melting point (95–96°C), [α]D = -17.8 (c 1 CHCl₃), yield 65% . Key Difference: Methyl esters are more prone to hydrolysis, limiting their utility in prolonged synthetic steps.
  • (S)-Ethyl 2-(2-(tert-Butoxycarbonylamino)hexanamido)acetate (2c) Structure: Ethyl ester and Boc-protected hexyl chain. Properties: Oil form, [α]D = -14.8 (c 1 CHCl₃), yield 69% . Key Difference: Ethyl esters balance stability and reactivity, offering intermediate deprotection kinetics.

Analogues with Cyclic or Heterocyclic Modifications

  • exo-6-Benzyloxycarbonylamino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester Structure: Rigid bicyclic scaffold vs. linear hexyloxy chain in the target compound. Properties: Melting point 141°C, yield 98% . Key Difference: Conformational rigidity enhances target specificity in enzyme inhibition but complicates synthetic accessibility.
  • tert-Butyl 2-[(1R,2S,6R)-2-(tert-Butoxycarbonylamino)-6-(4-methoxybenzyloxy)cyclohex-3-enyloxy]acetate (21) Structure: Cyclohexenyl core with 4-methoxybenzyloxy and Boc groups. Properties: Synthesized via phase-transfer catalysis (quantitative yield), oil form . Key Difference: The cyclohexenyl ring introduces stereochemical complexity, impacting biological activity.

Comparative Data Table

Compound Name Protective Groups Melting Point (°C) [α]D (c, solvent) Yield (%) Key Structural Feature
(S)-tert-Butyl 2-(6-(benzyloxy)-2-(Boc-amino)hexyloxy)acetate Boc, Benzyloxy N/A N/A N/A Linear hexyloxy chain
(S)-tert-Butyl 2-(2-(Z-amino)hexanamido)acetate (6a) Z, Boc 80–82 -8.4 (0.5, CHCl₃) 64 Amide linkage
(S)-Methyl 2-(2-(Boc-amino)hexanamido)acetate (2a) Boc, Methyl ester 95–96 -17.8 (1, CHCl₃) 65 Methyl ester
exo-6-Z-amino-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester Z, Boc 141 N/A 98 Bicyclic scaffold
tert-Butyl 2-(tert-Boc-amino)-6-(4-MeO-BnO)cyclohex-3-enyloxyacetate (21) Boc, 4-MeO-Benzyloxy Oil N/A ~100 Cyclohexenyl core

Key Research Findings

  • Synthetic Efficiency : The target compound’s tert-butyl ester group enhances stability compared to methyl/ethyl analogues, as seen in higher yields for Boc-protected derivatives (e.g., 6a: 64% vs. 2a: 65%) .
  • Deprotection Selectivity : Benzyloxy groups (as in the target compound) require harsher conditions (e.g., H₂/Pd) for removal compared to Z groups (acid-labile) .
  • Biological Relevance : Linear Boc/benzyloxy-protected compounds like the target molecule are preferred in phospholipase A₂ inhibitor synthesis due to their balance of solubility and steric protection .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Protection of amino groups using tert-butoxycarbonyl (Boc) protecting groups.
  • Alkylation or etherification to introduce the benzyloxy and hexyloxy substituents.
  • Esterification to form the tert-butyl ester of the acetate moiety.
  • Purification by chromatographic techniques.

This approach ensures the selective protection and functionalization of reactive sites while maintaining stereochemical integrity at the (S)-configured center.

Stepwise Synthesis Overview

Step Reaction Type Reagents/Conditions Purpose Notes
1 Boc Protection Boc anhydride, base (e.g., DIEA), solvent (DCM) Protect amino group as Boc-carbamate Standard amine protection method
2 Alkylation/Etherification Benzyloxyalkyl halide, base (e.g., K2CO3), solvent (DMF) Introduce benzyloxy substituent via nucleophilic substitution Requires dry conditions
3 Esterification tert-Butyl bromoacetate or acid chloride, base, solvent Form tert-butyl ester on acetate side chain Controlled temperature to avoid side reactions
4 Purification Column chromatography (silica gel), solvent gradient (hexane/ethyl acetate) Isolate pure product Confirm purity by NMR, MS

Detailed Reaction Conditions and Procedures

  • Boc Protection : The amino group on the hexyl chain is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as N,N-diisopropylethylamine (DIEA) in anhydrous dichloromethane (DCM) at 0 °C to room temperature. The reaction proceeds for several hours to ensure complete protection. This step is critical to prevent undesired side reactions in subsequent steps.

  • Benzyloxy Introduction : The benzyloxy group is introduced by nucleophilic substitution of a suitable leaving group (e.g., bromide) on a hexyl intermediate with benzyl alcohol or benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF). The reaction is typically carried out under anhydrous conditions at elevated temperatures (50-80 °C) to maximize yield.

  • Esterification : The acetate moiety is esterified using tert-butyl bromoacetate or tert-butyl chloroacetate under basic conditions. The base (e.g., triethylamine or DIEA) scavenges the acid formed during the reaction. The reaction is controlled at low temperatures (0-25 °C) to avoid hydrolysis or side reactions. The tert-butyl ester serves as a protecting group for the carboxyl function, facilitating further synthetic manipulations.

  • Purification and Characterization : The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate. The purified compound is characterized by ^1H and ^13C NMR spectroscopy, high-resolution mass spectrometry (HRMS), and sometimes by infrared spectroscopy (IR) to confirm the presence of characteristic functional groups.

Research Findings and Data Summary

Yield and Purity

  • Typical yields for the Boc protection step exceed 90%, reflecting efficient amine protection.
  • Alkylation to introduce benzyloxy groups generally achieves yields in the range of 80-95%, depending on reaction time and purity of reagents.
  • Esterification yields vary but often reach 85-90% with careful control of reaction conditions.
  • Overall purity after chromatographic purification is typically above 95%, confirmed by NMR and HRMS.

Spectroscopic Data Highlights

Technique Key Observations
^1H NMR Signals corresponding to tert-butyl groups (singlets near 1.4 ppm), benzylic protons (multiplets near 4.5-5.0 ppm), and characteristic methylene protons of hexyl chain
^13C NMR Peaks for carbonyl carbons (~170-175 ppm), tert-butyl carbons (~28-30 ppm), benzyloxy carbons (~70 ppm)
HRMS Molecular ion peak consistent with molecular formula C24H41NO6 (molecular weight ~437.6 g/mol)

Notes on Stereochemistry

  • The (S)-configuration is preserved throughout the synthesis by starting from enantiomerically pure amino acid derivatives and employing mild reaction conditions that avoid racemization.
  • Use of Boc protection and mild bases helps maintain stereochemical integrity.

Summary Table of Preparation Methods

Aspect Description
Starting materials (S)-amino acid derivatives, benzyl bromide/alcohol, tert-butyl bromoacetate
Protection strategy Boc protection of amino group
Key reagents Boc2O, DIEA, K2CO3, DMF, tert-butyl bromoacetate
Reaction conditions Anhydrous solvents, 0-80 °C, inert atmosphere (N2 or Ar)
Purification methods Silica gel column chromatography
Characterization tools NMR, HRMS, IR
Yields 80-95% per step
Stereochemical control Maintained by mild conditions and chiral starting materials

Q & A

Q. What are the key synthetic steps for preparing (S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate?

The synthesis typically involves:

  • Step 1 : Alkylation of a dipeptide precursor using tert-butyl bromoacetate in the presence of tetrabutylammonium bromide and aqueous NaOH, followed by extraction with ethyl acetate .
  • Step 2 : Protection of amino groups using tert-butoxycarbonyl (Boc) and benzyloxy groups to prevent undesired side reactions .
  • Step 3 : Purification via flash chromatography (e.g., 25–30% EtOAc/hexane gradients) to isolate the product .

Q. Reaction Conditions Table

StepReagents/ConditionsYieldReference
1tert-butyl bromoacetate, NaOH, tolueneQuantitative
2Boc-protected intermediates, benzyloxyalkylation64–88%

Q. How do the tert-butoxycarbonyl (Boc) and benzyloxy groups function in the synthesis?

  • Boc Group : Protects primary amines during synthesis to prevent nucleophilic side reactions. It is removed under acidic conditions (e.g., HCl/ethyl acetate) .
  • Benzyloxy Group : Acts as a hydroxyl-protecting group, stable under basic conditions but removable via hydrogenolysis or acidic cleavage .

Q. What purification techniques are recommended for this compound?

  • Flash Chromatography : Effective for separating intermediates using gradients like EtOAc/hexane (25–30%) .
  • Recrystallization : Used for solid intermediates (e.g., from CHCl₃/hexane) to achieve high purity (88–99%) .
  • Spectroscopic Validation : Confirmation via 1H^1H/13C^{13}C NMR and mass spectrometry to verify structural integrity .

Q. What safety precautions are necessary when handling this compound?

  • Handling : Use in a fume hood with PPE (gloves, goggles). Avoid inhalation or skin contact due to uncharacterized toxicity .
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of Boc groups .
  • Waste Disposal : Follow local regulations for organic solvents and halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

  • Catalyst Screening : Replace tetrabutylammonium bromide with phase-transfer catalysts like PEG-400 to enhance alkylation efficiency .
  • Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .
  • Temperature Control : Lower reaction temperatures (0–5°C) during sensitive steps (e.g., Boc deprotection) to minimize side products .

Q. Example Optimization Table

ParameterStandard ConditionOptimized ConditionYield Improvement
CatalystTBABPEG-400+15%
SolventTolueneDMF+20%

Q. How to resolve contradictions in NMR data during characterization?

  • Issue : Overlapping signals in 1H^1H NMR due to similar proton environments.
  • Solution : Use DEPT-135 or HSQC 2D NMR to distinguish methyl/methylene groups .
  • Validation : Compare with literature data for analogous compounds (e.g., tert-butyl-protected dipeptides) .

Q. What are the stability profiles under varying pH and temperature?

  • Acidic Conditions : Boc groups hydrolyze rapidly in 4N HCl/EtOAc, requiring immediate neutralization post-deprotection .
  • Basic Conditions : Stable in aqueous NaOH (pH < 10) but degrade in strong bases (pH > 12) .
  • Thermal Stability : Decomposes above 80°C; store below –20°C for long-term stability .

Q. How do structural modifications (e.g., benzyloxy vs. methoxy) affect biological activity?

  • Benzyloxy vs. Methoxy : Benzyloxy groups enhance lipophilicity, improving membrane permeability in drug analogs (e.g., statin intermediates) .
  • Boc Removal : Free amino intermediates show higher reactivity in enzyme inhibition assays (e.g., phospholipase A₂ inhibitors) .

Q. Comparative Activity Table

ModificationLogPEnzyme Inhibition (IC₅₀)Reference
Benzyloxy3.812 µM
Methoxy2.145 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate
Reactant of Route 2
Reactant of Route 2
(S)-tert-butyl 2-(6-(benzyloxy)-2-(tert-butoxycarbonylamino)hexyloxy)acetate

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